5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
Historical Development of Imidazo[1,2-c]quinazoline Chemistry
The imidazo[1,2-c]quinazoline system emerged from early 20th-century efforts to fuse nitrogen-containing heterocycles for enhanced biological activity. Initial syntheses focused on cyclocondensation reactions between o-nitrobenzaldehyde derivatives and diamines, as exemplified by Gabriel's 1903 route to quinazoline precursors. The integration of imidazole rings gained prominence in the 1980s, when copper-catalyzed Ullmann couplings enabled efficient C–N bond formation between 2-(2-bromophenyl)-1H-imidazoles and azoles. This method, utilizing CuI/K2CO3 in DMF at 150°C, established a template for constructing the bicyclic core with yields up to 65%.
Key milestones include:
- 2000s : Development of tandem Ullmann-CDC (cross-dehydrogenative coupling) sequences for one-pot annulation
- 2010s : Adoption of cobalt(III) catalysis for [4+2] cycloadditions, improving regioselectivity in imidazoquinazoline synthesis
- 2020s : Implementation of flow chemistry and electrochemical methods for sustainable functionalization
Significance in Medicinal Chemistry and Drug Discovery
Imidazo[1,2-c]quinazolines exhibit broad therapeutic potential due to their dual capacity for π-π stacking (quinazoline moiety) and hydrogen bonding (imidazole nitrogen). Recent studies demonstrate:
- α-Glucosidase inhibition : Derivatives like compound 11j (IC50 = 12.44 μM) show 60-fold greater potency than acarbose (IC50 = 750 μM) in diabetes models
- TLR7/8 modulation : Resiquimod analogues with azithromycin conjugates display enhanced endosomal targeting for antiviral applications
- Kinase inhibition : C4/C5-substituted variants inhibit EGFR and VEGFR-2 at nanomolar concentrations
The scaffold's versatility stems from three modifiable regions:
Evolution of Substituted Imidazoquinazoline Research
Substitution pattern development has progressed through three phases:
The target compound exemplifies Phase 3 innovations through its:
Position of Target Compound Within Imidazo[1,2-c]quinazoline Research
5-[(3-Chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one integrates multiple contemporary functionalization strategies:
Comparative analysis with benchmark compounds reveals:
- vs. Resiquimod : The 3-isopropyl group reduces CYP3A4-mediated oxidation compared to resiquimod's primary alcohol
- vs. 11j : 8,9-Dimethoxy substitution improves aqueous solubility (LogP = 2.1) versus 11j's LogP = 3.4
- vs. 27e : 3-Chlorobenzylthio moiety increases α-glucosidase inhibition 1.8-fold over benzylthio analogues
Ongoing research focuses on optimizing the compound's selectivity profile through:
- C2 carbonyl modification : Investigating thione/oxime derivatives
- Sulfanyl linker variation : Testing ethylene glycol spacers for improved PK
- Solid-state studies : Analyzing polymorphism effects on dissolution kinetics
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S/c1-12(2)19-21(27)25-20-15-9-17(28-3)18(29-4)10-16(15)24-22(26(19)20)30-11-13-6-5-7-14(23)8-13/h5-10,12,19H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBWMVSBWHZMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a member of the imidazoquinazoline family, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorobenzyl group and methoxy substituents that contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MIC) against various bacterial strains have been documented:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| MRSA | 7.80 |
| Candida albicans | 62.50 |
These findings suggest that the compound may be effective against both Gram-positive bacteria and fungi, with particular efficacy against MRSA and S. aureus .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notably, it has shown promising results in inhibiting the proliferation of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| U937 (leukemia) | 5.0 |
| HL-60 (leukemia) | 6.5 |
The compound demonstrated selective cytotoxicity towards rapidly dividing cancer cells while sparing normal fibroblasts . This selectivity is crucial for minimizing side effects in therapeutic applications.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that it inhibits TNF-α production in human cell lines, indicating potential as an anti-inflammatory agent:
| Inflammatory Model | Inhibition (%) |
|---|---|
| LPS-induced TNF-α | 75% |
This activity may be attributed to its ability to modulate signaling pathways involved in inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazoquinazoline derivatives:
- Antitubercular Activity : A derivative similar to the compound inhibited the growth of Mycobacterium tuberculosis at concentrations as low as 10 µg/mL over extended periods, demonstrating potential for treating tuberculosis .
- Leishmaniasis Treatment : Compounds within this class have shown effectiveness against Leishmania species, suggesting broader applications in parasitic infections .
Comparison with Similar Compounds
5-[(3,4-Dichlorobenzyl)sulfanyl] Analogue (CAS 1023939-04-9)
- Structure : Features two chlorine atoms at positions 3 and 4 on the benzyl ring.
- Molecular Formula : C₂₂H₂₁Cl₂N₃O₃S (MW: 478.4 g/mol).
- Properties: Higher molecular weight and lipophilicity (XLogP3: 5.5) compared to the monochloro derivative.
5-[(2,4-Dichlorobenzyl)sulfanyl] Analogue (CAS 1024597-10-1)
5-[(3-Fluorobenzyl)sulfanyl] Analogue (CAS 1024620-09-4)
5-[(2-(Trifluoromethyl)benzyl)sulfanyl] Analogue (CAS 1030881-50-5)
- Structure : A trifluoromethyl group at position 2 on the benzyl ring.
- Properties : Increased electronegativity and steric bulk. Formula: C₂₃H₂₂F₃N₃O₃S (MW: 501.5 g/mol) .
Variations in the Alkyl Substituent at Position 3
3-Cyclohexylmethyl Derivative (CAS 1024620-09-4)
3-Benzyl Derivative (CAS 477768-52-8)
- Structure : Benzyl group at position 3.
- Formula: C₂₆H₂₃N₃O₃S (MW: 457.54 g/mol) .
Sulfanyl Group Modifications
5-(Octylsulfanyl) Derivative (CAS 1024591-25-0)
- Structure : Linear octyl chain replaces benzylsulfanyl.
- Properties: Significantly higher lipophilicity (long alkyl chain) but reduced aromatic interactions. Predicted solubility in nonpolar solvents .
Physicochemical and Structural Data
Key Research Findings
Substituent Position Effects : Dichloro derivatives (3,4- and 2,4-) exhibit higher molecular weights and similar lipophilicity to the target compound. Para-substituted chlorines (2,4-dichloro) may alter binding interactions compared to meta-substitution (3-chloro) .
Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance lipophilicity and stability, while fluorine provides milder electron-withdrawing effects .
Alkyl vs. Aromatic Chains : Octylsulfanyl derivatives prioritize lipophilicity over aromatic interactions, suggesting divergent pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
